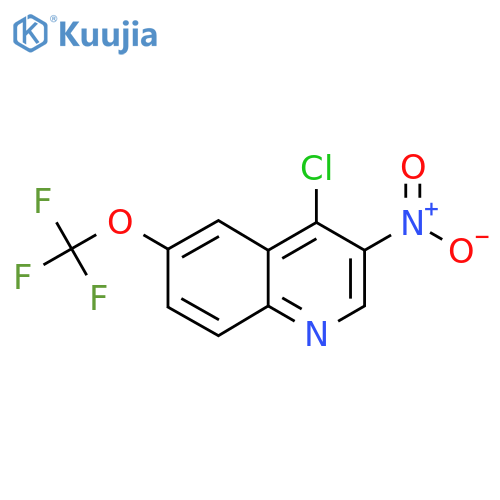

Cas no 1990217-38-3 (4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline)

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline 化学的及び物理的性質

名前と識別子

-

- 1990217-38-3

- 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline

- EN300-361527

-

- インチ: 1S/C10H4ClF3N2O3/c11-9-6-3-5(19-10(12,13)14)1-2-7(6)15-4-8(9)16(17)18/h1-4H

- InChIKey: WWEMXZNSECLSJV-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CN=C2C=CC(=CC2=1)OC(F)(F)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 291.9862542g/mol

- どういたいしつりょう: 291.9862542g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361527-0.1g |

4-chloro-3-nitro-6-(trifluoromethoxy)quinoline |

1990217-38-3 | 0.1g |

$1257.0 | 2023-03-07 | ||

| Enamine | EN300-361527-0.5g |

4-chloro-3-nitro-6-(trifluoromethoxy)quinoline |

1990217-38-3 | 0.5g |

$1372.0 | 2023-03-07 | ||

| Enamine | EN300-361527-0.25g |

4-chloro-3-nitro-6-(trifluoromethoxy)quinoline |

1990217-38-3 | 0.25g |

$1315.0 | 2023-03-07 | ||

| TRC | C200460-250mg |

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline |

1990217-38-3 | 250mg |

$ 1025.00 | 2022-04-01 | ||

| TRC | C200460-500mg |

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline |

1990217-38-3 | 500mg |

$ 1705.00 | 2022-04-01 | ||

| Enamine | EN300-361527-5.0g |

4-chloro-3-nitro-6-(trifluoromethoxy)quinoline |

1990217-38-3 | 5.0g |

$4143.0 | 2023-03-07 | ||

| Enamine | EN300-361527-0.05g |

4-chloro-3-nitro-6-(trifluoromethoxy)quinoline |

1990217-38-3 | 0.05g |

$1200.0 | 2023-03-07 | ||

| Enamine | EN300-361527-10.0g |

4-chloro-3-nitro-6-(trifluoromethoxy)quinoline |

1990217-38-3 | 10.0g |

$6144.0 | 2023-03-07 | ||

| Enamine | EN300-361527-1.0g |

4-chloro-3-nitro-6-(trifluoromethoxy)quinoline |

1990217-38-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-361527-2.5g |

4-chloro-3-nitro-6-(trifluoromethoxy)quinoline |

1990217-38-3 | 2.5g |

$2800.0 | 2023-03-07 |

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline 関連文献

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

4-Chloro-3-nitro-6-(trifluoromethoxy)quinolineに関する追加情報

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline: A Comprehensive Overview

The compound 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline, with the CAS number 1990217-38-3, is a highly specialized organic molecule belonging to the quinoline family. Quinolines are a class of heterocyclic aromatic compounds that have been extensively studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a quinoline ring system with three substituents: a chlorine atom at position 4, a nitro group at position 3, and a trifluoromethoxy group at position 6. These substituents significantly influence the chemical properties, reactivity, and potential applications of the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to optimize the production of this compound. The introduction of the trifluoromethoxy group, a strong electron-withdrawing substituent, enhances the molecule's stability and reactivity. This makes it particularly suitable for applications where high chemical resistance and selective reactivity are required.

One of the most promising areas of research involving 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline is its potential use in drug development. The quinoline core is known for its ability to interact with various biological targets, such as enzymes and receptors. The presence of the nitro group further increases the molecule's bioactivity by introducing additional electronic effects. Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a valuable candidate for therapeutic interventions.

In addition to its pharmaceutical applications, 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline has garnered attention in the field of materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on improving the molecule's solubility and stability under various conditions to enhance its performance in these applications.

The chemical synthesis of 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline involves a series of carefully controlled reactions. The starting material is typically a substituted quinoline derivative, which undergoes nitration and trifluoromethylation steps to introduce the desired substituents. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to streamline the process and improve yields.

From an environmental perspective, understanding the fate and behavior of 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a concern due to its high stability. Regulatory agencies are increasingly focusing on assessing the environmental impact of such compounds to ensure their safe use and disposal.

In conclusion, 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, enhanced by electron-withdrawing substituents, positions it as a valuable tool in drug discovery, materials science, and beyond. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.

1990217-38-3 (4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline) 関連製品

- 2639444-76-9(Tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate)

- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)

- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)

- 1805493-05-3(Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate)

- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)

- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)

- 2171622-24-3(3-bis(2,2-difluoroethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1542909-36-3(N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)

- 75565-11-6(1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)

- 866727-18-6(3-(4-ethylbenzoyl)-1-(3-fluorophenyl)methyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one)